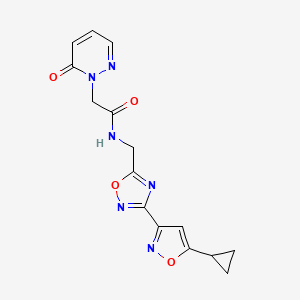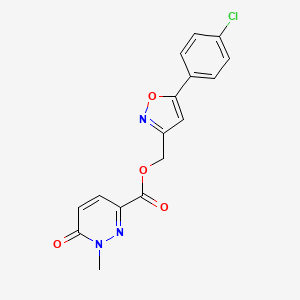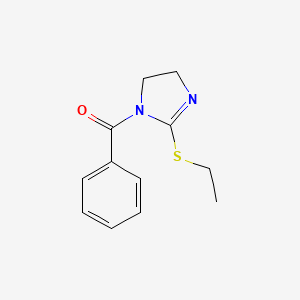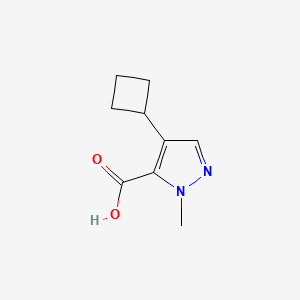![molecular formula C14H18N2O B2698425 N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide CAS No. 2361608-32-2](/img/structure/B2698425.png)
N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly known as NPP and is a derivative of the opioid receptor antagonist, naltrexone. The purpose of
Wirkmechanismus
The mechanism of action of N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of the opioid system and the immune system. NPP has been shown to bind to the mu-opioid receptor and the delta-opioid receptor, which are involved in pain perception and immune function. Additionally, NPP has been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. In animal studies, NPP has been shown to reduce inflammation and autoimmune responses, as well as improve cognitive function. Additionally, NPP has been shown to have analgesic effects, making it a potential treatment for chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide in lab experiments is its ability to modulate the immune system. This makes it a useful tool for studying the immune response in various disease models. Additionally, NPP has been shown to have analgesic effects, making it a potential tool for studying pain perception.
However, there are also limitations to using N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide in lab experiments. One of the limitations is that the mechanism of action of NPP is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, NPP has not been extensively studied in humans, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide. One direction is to further investigate the mechanism of action of NPP, which will help to better understand its potential therapeutic applications. Additionally, more studies are needed to determine the safety and efficacy of NPP in humans. Finally, NPP could be further modified to improve its pharmacological properties, such as its bioavailability and selectivity for specific opioid receptors.
Conclusion
N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to modulate the immune system and have analgesic effects, making it a potential treatment for various medical conditions. However, more research is needed to fully understand the mechanism of action of NPP and its potential as a therapeutic agent.
Synthesemethoden
N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide can be synthesized through a multistep process that involves the reaction of naltrexone with various reagents. The synthesis of NPP has been described in several scientific publications, with slight variations in the reaction conditions and reagents used. However, the general synthetic approach involves the conversion of the hydroxyl group of naltrexone to a leaving group, followed by the reaction with an amine to form the corresponding amide.
Wissenschaftliche Forschungsanwendungen
N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide has been studied extensively in scientific research due to its potential as a therapeutic agent for various medical conditions. One of the most promising applications of NPP is its ability to modulate the immune system. Studies have shown that NPP can reduce inflammation and autoimmune responses, making it a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[[(2S)-1-phenylpyrrolidin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)15-11-13-9-6-10-16(13)12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2,(H,15,17)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZQOTIHWIXDGG-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC[C@@H]1CCCN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2698349.png)
![N-[4-(benzyloxy)benzyl]-2-chloro-N-ethylacetamide](/img/structure/B2698350.png)


![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea](/img/structure/B2698353.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)
![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)